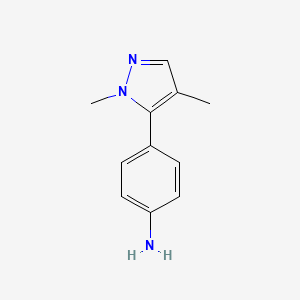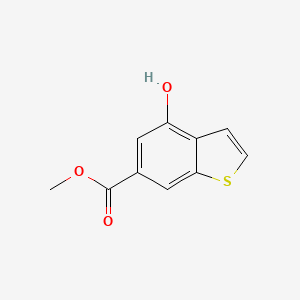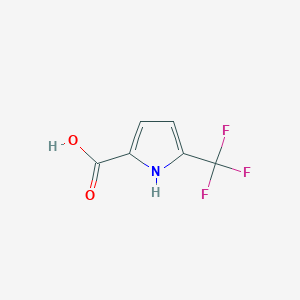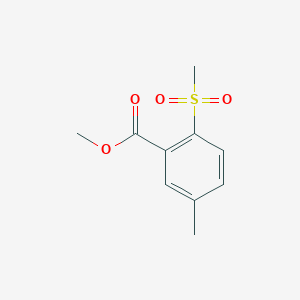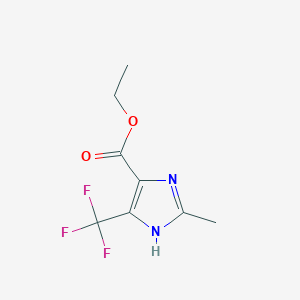
ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, with a trifluoromethyl group at the 4-position, a methyl group at the 2-position, and a carboxylate group at the 5-position. The ethyl group would be attached to the carboxylate group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The imidazole ring is aromatic and relatively stable. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the imidazole ring. The carboxylate group is polar and can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate group could make the compound soluble in polar solvents. The trifluoromethyl group could increase the compound’s stability and volatility .Applications De Recherche Scientifique
Catalytic Applications in Organic Synthesis
Ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate has been involved in various synthetic transformations, highlighting its versatility in organic synthesis. N-heterocyclic carbenes (NHC), derived from imidazoles, have shown efficiency as catalysts in transesterification processes involving esters and alcohols, indicating potential applications in the modification of bioactive compounds or polymers. Low catalyst loadings of NHCs can mediate acylation of alcohols with enol acetates at room temperature, showcasing the compound's utility in esterification reactions to form corresponding esters efficiently (Grasa, Gueveli, Singh, & Nolan, 2003).
Synthesis of Heterocyclic Compounds
The versatility of ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate extends to the synthesis of diverse trifluoromethyl heterocycles. It serves as a precursor for the synthesis of a wide range of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, employing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This indicates its importance in the development of compounds with potential pharmacological activities (Honey, Pasceri, Lewis, & Moody, 2012).
Green Chemistry Applications
In the realm of green chemistry, the compound finds application in promoting more environmentally friendly reactions. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, a related compound, has been used as an efficient, halogen-free, and reusable Bronsted acidic ionic liquid catalyst for the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates. This showcases the compound's role in facilitating clean, efficient, and high-yield synthesis under solvent-free conditions, which aligns with the principles of green chemistry (Khaligh, 2014).
Modulation of Electrochemical Processes
The ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, derived from a similar structural framework, demonstrates the ability to modulate the electrochemical reduction of carbon dioxide, highlighting the potential for applications in electrochemical energy storage and conversion. This finding opens avenues for the use of ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate derivatives in developing new electrochemical processes or materials (Sun, Ramesha, Kamat, & Brennecke, 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-6(8(9,10)11)13-4(2)12-5/h3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTDMDSAVUHHQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



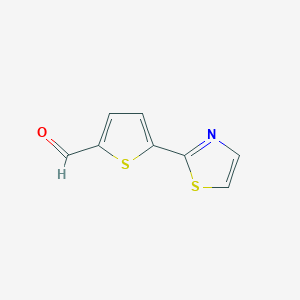
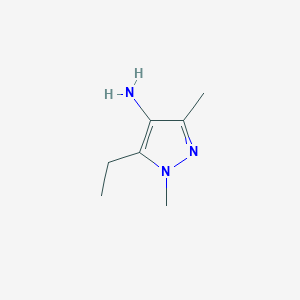
![2-Chloro-1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1530660.png)
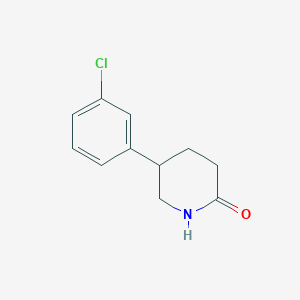
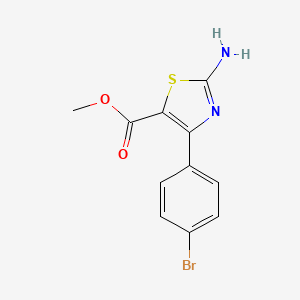
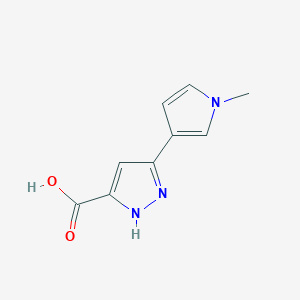
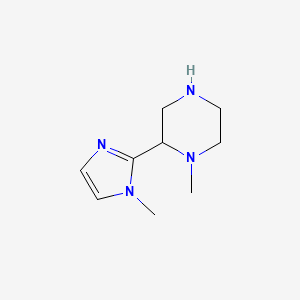
![2-[1-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B1530667.png)
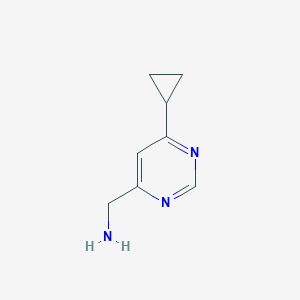
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1530670.png)
